molecular formula C20H22N2O4 B2609454 2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-75-1

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2609454
CAS No.: 941919-75-1
M. Wt: 354.406
InChI Key: QAONGJMPEWIZSJ-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound with the molecular formula C20H21N2O4 and a molecular weight of 353.40 g/mol. This benzamide derivative features a 2-oxopiperidine (2-piperidinone) moiety, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules. Compounds within this structural class, as indicated by patent literature, are frequently investigated for their potential in modulating various biological pathways and have been explored as therapeutic agents for a range of disorders . Specifically, substituted benzamides with similar structural features have been studied in the context of cardiovascular and metabolic diseases, including diabetes, atherosclerosis, obesity, and dyslipidemia . The presence of the methoxy and benzamide groups contributes to the molecule's properties, making it a valuable intermediate or target for researchers in drug discovery and chemical biology. It is strictly intended for laboratory research purposes such as assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-8-4-3-7-15(17)20(24)21-14-10-11-18(26-2)16(13-14)22-12-6-5-9-19(22)23/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAONGJMPEWIZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound’s structure is characterized by a methoxy group, a piperidinone moiety, and an aromatic benzamide framework. The IUPAC name is (2S)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, with a molecular formula of C18H22N2O3 and a molecular weight of 314.38 g/mol.

PropertyValue
Molecular FormulaC18H22N2O3
Molecular Weight314.38 g/mol
IUPAC Name(2S)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS Number941873-44-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism can lead to therapeutic effects in various disease models.

2. Receptor Modulation:
It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways crucial for various physiological responses.

3. Protein Binding:
The compound can bind to proteins, altering their structure and function, which may contribute to its pharmacological effects.

Anticonvulsant Activity

Research has demonstrated that derivatives of similar structural frameworks exhibit anticonvulsant properties. For instance, compounds containing the piperidinone moiety were screened for their effectiveness against seizures in animal models, particularly the maximal electroshock seizure (MES) model in male Wistar rats. Some derivatives showed significant potency compared to standard anticonvulsants like phenytoin .

Case Studies

A notable study investigated the pharmacological profile of related compounds in the context of neurological disorders. The findings indicated that certain derivatives could effectively reduce seizure frequency without significant neurotoxicity at therapeutic doses .

Comparative Analysis

To better understand the biological activity of 2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, it is essential to compare it with other compounds exhibiting similar structures:

Compound NameBiological ActivityReference
1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazineAnticonvulsant
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyloxazole-2-carboxamideEnzyme inhibition
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamidePotential anti-inflammatory effects

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the field of pharmacology. Its structure suggests potential interactions with various biological targets, making it a candidate for further investigation.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds similar to 2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide. The presence of the piperidine ring and methoxy groups may enhance its efficacy against different cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains, making it a potential candidate for the development of new antibiotics.

Applications in Scientific Research

The applications of 2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide extend beyond pharmacology into various fields of research:

Drug Development

The compound serves as a lead structure for designing new drugs targeting specific diseases, particularly in oncology and infectious diseases. Its unique structural features allow for modifications that can enhance potency and selectivity.

Biochemical Studies

Researchers utilize this compound to study enzyme interactions and pathways involved in disease mechanisms. Understanding how it interacts with biological systems can provide insights into drug action and resistance mechanisms.

Case Studies

Several case studies illustrate the effectiveness of derivatives of this compound:

  • Case Study on Anticancer Activity : A derivative of 2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide was tested against breast cancer cell lines and showed a significant reduction in cell viability compared to controls. The study concluded that modifications to the piperidine moiety could enhance anticancer activity .
  • Case Study on Antimicrobial Efficacy : In vitro tests demonstrated that another derivative exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several benzamide derivatives, differing primarily in substituent groups:

Compound Name Key Substituents Structural Impact
Target Compound 2-Oxopiperidin-1-yl, dual methoxy groups Enhances hydrogen bonding potential; oxopiperidine introduces a lactam ring.
GR 125743 4-Methylpiperazinyl, 4-methoxy, 3-methyl-4-pyridinyl Piperazine improves solubility; pyridinyl group enhances receptor binding.
EMAC2060 Thiazol-2-yl hydrazinylidene, methoxy Thiazole ring increases planarity, potentially improving DNA/protein interaction.
N-[2-(Methylthio)Phenyl]Benzamide Methylthio group, methoxy Sulfur-containing group alters metabolic pathways and target selectivity.

Key Observations :

  • The 2-oxopiperidin-1-yl group in the target compound introduces a rigid, hydrogen-bond-accepting lactam ring, contrasting with GR 125743’s flexible 4-methylpiperazinyl group. This may reduce off-target interactions compared to piperazine-containing analogs.

Key Observations :

  • EMAC-series compounds exhibit yields below 80%, attributed to steric hindrance from bulky substituents . The target compound’s synthesis (if similar to EMAC2060) may require optimization for improved efficiency.
  • Ultrasonic irradiation (a green chemistry method) in EMAC synthesis reduces reaction time compared to conventional refluxing, a strategy applicable to the target compound .
Pharmacological and Metabolic Profiles
Compound Name Biological Targets Metabolic Pathways Reference
Target Compound Hypothesized: 5-HT receptors, ADORA1/2B Likely hepatic oxidation (methoxy groups) N/A
GR 125743 5-HT1B/1D receptor antagonist Piperazine demethylation, pyridine oxidation
N-[2-(Methylthio)Phenyl]Benzamide ADORA1, HMOX1, KCNJ5, NOS2 Sulfoxidation via FMO enzymes

Key Observations :

  • The oxopiperidine group may confer selectivity for other serotonin receptor subtypes.
  • The methylthio group in N-[2-(methylthio)phenyl]benzamide undergoes stereoselective sulfoxidation, a pathway less relevant to the target compound’s methoxy groups .
Crystallographic and Molecular Geometry

Crystal data for (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () reveal bond lengths (e.g., C=O: 1.21 Å, C–N: 1.39 Å) and planarity influenced by the thiazole ring . The target compound’s 2-oxopiperidin-1-yl group may introduce torsional strain, reducing planarity and altering packing efficiency in solid-state forms.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide?

The synthesis typically involves multi-step protocols, including coupling reactions and functional group transformations. For example, a similar benzamide derivative was synthesized via a Buchwald-Hartwig coupling using palladium catalysts, followed by deprotection under acidic conditions . Key steps may include:

  • Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C.
  • Piperidinyl introduction : Reacting intermediates with 2-oxopiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃), amide protons (δ ~8–10 ppm), and piperidinyl protons (δ ~1.5–3.5 ppm). Coupling constants (e.g., J = 2–3 Hz for aromatic protons) resolve substitution patterns .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₃N₂O₄: 367.1658) .
  • IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What in vitro assays are used to assess its biological activity?

  • Radioligand binding assays : For receptor affinity (e.g., 5-HT1B receptors using [³H]-GR125743, with non-specific binding determined via 10 µM 5-HT) .
  • CYP450 inhibition studies : Evaluates metabolic stability using human liver microsomes and LC-MS/MS analysis .

Advanced Research Questions

Q. How can SHELX software refine the crystal structure of this compound, and what challenges arise?

  • Data collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.54178 Å) at 100 K .
  • Refinement : SHELXL iteratively adjusts positional/thermal parameters. Challenges include:
  • Twinned crystals : Resolved via TWIN/BASF commands in SHELXL .
  • Hydrogen bonding : Graph-set analysis (e.g., R₂²(8) motifs) identifies interactions stabilizing the lattice .
    • Validation : R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) ensure accuracy .

Q. How does the 2-oxopiperidinyl moiety influence pharmacokinetic properties?

  • Metabolic stability : The oxopiperidine ring undergoes oxidation via CYP3A4, detected via LC-MS metabolite profiling (e.g., hydroxylated derivatives at m/z 383.18) .
  • Solubility : LogP calculations (e.g., ~2.5 via MarvinSketch) suggest moderate hydrophobicity, requiring formulation with cyclodextrins or PEG .

Q. What strategies resolve contradictions in hydrogen bonding patterns between computational and experimental data?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level and compare with crystallographic data .
  • Dynamic NMR : Detects tautomerism (e.g., keto-enol equilibria) affecting hydrogen bond donor/acceptor roles .

Q. How can substituent effects on fluorescence properties be systematically studied?

  • Spectrofluorometry : Excitation at λ = 280 nm (methoxy π→π* transitions) measures emission maxima (λem ~350 nm). Electron-withdrawing groups (e.g., nitro) redshift λem .
  • Quantum yield : Calculated via integrating emission spectra relative to quinine sulfate standards .

Q. What computational tools predict target binding modes, and how are SAR studies designed?

  • Molecular docking (AutoDock Vina) : Screens against BTK or 5-HT1B receptors, prioritizing poses with ΔG < -8 kcal/mol .
  • SAR libraries : Synthesize analogs with varied methoxy/piperidinyl substituents and correlate IC₅₀ values (e.g., 5-HT1B Ki from 0.1–10 µM) .

Q. How are reaction conditions optimized to mitigate low yields in amide coupling steps?

  • Catalyst screening : Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings improves yields from 19% to >60% .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) .

Q. What experimental and theoretical approaches validate metabolic oxidation pathways?

  • Isotope labeling : ¹⁸O-tracing identifies hydroxylation sites via HRMS .
  • MD simulations : Predicts CYP3A4 binding poses using Gaussian accelerated molecular dynamics (GaMD) .

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